molecular formula C18H23NO5 B607430 Felbinac Trometamol CAS No. 935886-64-9

Felbinac Trometamol

Cat. No.: B607430
CAS No.: 935886-64-9
M. Wt: 333.4 g/mol
InChI Key: SWKYVGAYFCGGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Felbinac Trometamol is a non-steroidal anti-inflammatory drug (NSAID) formulated as a water-soluble salt of felbinac using trometamol (tromethamine), which enhances its solubility for research applications . Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in the synthesis of prostaglandins that mediate inflammation, pain, and fever . By reducing prostaglandin production, this compound exerts potent anti-inflammatory and analgesic effects in model systems .This compound is a valuable tool for researching severe post-operative pain and inflammation . It has also been investigated in models of musculoskeletal conditions, including arthritis and soft-tissue injuries . Beyond these areas, its potential application in ocular inflammation models has been proposed, highlighting its versatility as a research compound . From a pharmacokinetic perspective, Felbinac is highly protein-bound and extensively metabolized, primarily through oxidation and subsequent conjugation, with 4'-hydroxyfelbinac identified as a major metabolite . Research in human subjects has shown that this compound displays linear pharmacokinetic characteristics and is well-tolerated, supporting its use in investigative studies .This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

935886-64-9

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2

InChI Key

SWKYVGAYFCGGRP-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Felbinac Trometamol;  Felbinac;  L 141;  L141;  L-141

Origin of Product

United States

Advanced Synthetic Chemistry and Derivatization Strategies for Felbinac Trometamol

Elucidation of Felbinac Trometamol Synthetic Pathways

This compound is a salt composed of the active pharmaceutical ingredient, felbinac (4-biphenylacetic acid), and the organic amine, trometamol (also known as tris(hydroxymethyl)aminomethane). sci-hub.seresearchgate.net The synthesis of this compound is a two-step process: first, the synthesis of felbinac acid, followed by its reaction with trometamol to form the salt. The formation of the trometamol salt is a critical step as it significantly enhances the aqueous solubility of the otherwise lipophilic felbinac, making it suitable for aqueous formulations. sci-hub.seresearchgate.netpatsnap.com

The synthesis of felbinac has been approached through various chemical routes, often employing modern cross-coupling reactions or classical multi-step syntheses.

One of the most prominent methods for synthesizing the biphenyl (B1667301) core of felbinac is the Suzuki cross-coupling reaction . google.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. A common approach uses p-bromophenylacetic acid and phenylboronic acid as starting materials. google.compatsnap.com The reaction can be carried out in water at room temperature using a palladium-diamine complex as a catalyst, which is notable for being stable in air and moisture. researchgate.net Variations of this method exist, such as the coupling of ethyl p-bromophenylacetate with phenylboronic acid, followed by hydrolysis to yield felbinac. google.com However, some catalysts used in these reactions, like Pd(PPh₃)₄, are sensitive to air and moisture, requiring stringent reaction conditions. google.com

Another synthetic strategy starts from biphenyl itself. One such route involves a Friedel-Crafts reaction between biphenyl and ethyl oxalyl monochloride at low temperatures, followed by alkaline hydrolysis, Huang-Minlon reduction, and acidification to obtain felbinac. patsnap.com An alternative multi-step synthesis from biphenyl includes chloromethylation, followed by a Grignard reaction and subsequent hydrolysis. google.com

A different pathway begins with biphenyl acetonitrile . This starting material undergoes base-catalyzed hydrolysis in a mixed solvent system, such as ethylene (B1197577) glycol and water, followed by acidification and recrystallization to produce the final felbinac product. google.com This method is designed to prevent issues like decarboxylation that can occur under acidic hydrolysis conditions. google.com

The use of organozinc reagents presents another facile synthetic route. In this method, 4-phenylbenzylzinc chloride is coupled with ethyl chloroformate in the presence of a palladium catalyst, followed by hydrolysis to give felbinac in high yield. units.it

Once felbinac acid is synthesized and purified, salt formation is achieved by reacting it with trometamol. sci-hub.se This acid-base reaction results in the formation of this compound, a water-soluble salt. sci-hub.seresearchgate.net This enhanced solubility is a key property for the development of certain pharmaceutical formulations. sci-hub.se

Table 1: Comparison of Selected Synthetic Methodologies for Felbinac

Starting MaterialsKey Reaction TypeReported YieldKey Features & ConditionsReference
p-Bromophenylacetic acid, Phenylboronic acidSuzuki Coupling87%Palladium-diamine catalyst; performed in water at room temperature. google.comresearchgate.net
Biphenyl, Ethyl oxalyl monochlorideFriedel-Crafts ReactionNot specifiedMulti-step process involving reduction and hydrolysis. patsnap.com
Biphenyl acetonitrileBase-catalyzed HydrolysisHighAvoids acid-catalyzed side reactions; uses ethylene glycol/water solvent. google.com
4-Phenylbenzylzinc chloride, Ethyl chloroformateOrganozinc Coupling94%Mild reaction conditions; involves hydrolysis step. units.it

Research efforts have focused on optimizing the production of felbinac to improve efficiency, sustainability, and cost-effectiveness. A significant advancement is the development of continuous-flow synthesis . researchgate.netacs.org This technology utilizes immobilized palladium catalysts in packed-bed reactors, allowing for an automated, efficient, and safer process compared to traditional batch reactions. researchgate.net For instance, the synthesis of felbinac has been demonstrated with water as the sole solvent using a specific polymer-supported palladium catalyst, achieving a total yield of 95% with low residual palladium content in the crude product. acs.org

The development of novel catalyst systems is another key area of optimization. Researchers have designed highly efficient, air- and moisture-stable palladium-diamine complexes that enable Suzuki coupling reactions to be performed at room temperature in water, simplifying the reaction setup. google.comresearchgate.net Other advanced catalytic systems include cobalt nanoparticles coated with dendrons, which have been used for the Suzuki coupling synthesis of felbinac with quantitative yield and allow for easy magnetic separation and reuse of the catalyst for multiple cycles. nih.gov The integration of biocatalytic cascades with chemocatalysis represents a cutting-edge strategy, extending to the high-yielding synthesis of felbinac. acs.org These innovations aim to make the production process more "green" and economically viable for industrial-scale manufacturing. researchgate.net

Methodologies for Felbinac Synthesis and Salt Formation

Rational Design and Synthesis of Felbinac Derivatives

The chemical structure of felbinac serves as a scaffold for the rational design and synthesis of new derivatives. These efforts are primarily aimed at exploring and potentially enhancing its molecular interactions for research purposes, guided by principles of medicinal chemistry.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgoncodesign-services.com For felbinac, SAR studies have focused on modifying the carboxylic acid group, which is known to be a key functional group for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) but is also associated with certain toxicities. researchgate.netresearchgate.net

In the rational design of felbinac analogues, the biphenyl ring and the methylene (B1212753) bridge are typically retained, as they are crucial for binding to the target enzyme, cyclooxygenase (COX). researchgate.netresearchgate.net The primary point of modification is the carboxyl group, which has been replaced with various five-membered heterocyclic moieties containing heteroatoms like nitrogen, oxygen, and sulfur. researchgate.netresearchgate.net The goal is to create novel compounds with potentially improved efficacy or a different research profile.

Researchers have successfully synthesized several series of felbinac derivatives, including those containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) rings . researchgate.net The synthesis starts with felbinac, which is first converted to an ester, then to a hydrazide. The hydrazide serves as a key intermediate that can be cyclized with various reagents to form the target heterocyclic analogues. researchgate.net For example, reaction with carbon disulfide and potassium hydroxide (B78521) leads to an oxadiazole, which can be further reacted to form triazoles. researchgate.net These synthesized compounds were then evaluated for their anti-inflammatory activity. researchgate.net

Among the synthesized derivatives, certain compounds showed significant activity. For instance, the 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole analogue (compound 6c in the cited study) demonstrated potent anti-inflammatory activity, even greater than the parent felbinac in the experimental model used. researchgate.net This finding highlights that modification of the carboxyl group can lead to compounds with enhanced properties, providing valuable insights for future drug design. researchgate.net

Table 2: Anti-Inflammatory Activity of Selected Felbinac Derivatives

CompoundCore Heterocyclic MoietyKey SubstituentAnti-inflammatory Activity (% Inhibition)Reference
Felbinac (Control)Carboxylic Acid-62.44% researchgate.net
Analogue 6c1,3,4-Oxadiazole4-chlorophenyl72.87% researchgate.net
Analogue 6d1,3,4-Oxadiazole2-chlorophenyl58.31% researchgate.net
Analogue 6g1,3,4-Oxadiazole4-nitrophenyl52.88% researchgate.net
Data sourced from experimental animal models as reported in the literature. researchgate.net

Beyond creating analogues for SAR studies, chemical modifications of felbinac are employed to enhance its utility in various research applications and formulation strategies. One such technique is the formation of ion-pair complexes . This involves reacting felbinac with organic amines, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to form a complex. colab.ws This strategy was investigated to modify the physicochemical properties of felbinac, such as its lipophilicity, which is a critical factor for its permeation through the skin in transdermal patch formulations. colab.wsnih.gov The formation of these complexes can be confirmed using analytical techniques like IR and NMR spectroscopy. colab.ws

Another area of chemical modification involves the synthesis of metal complexes for exploring novel biological activities. For example, platinum(IV) complexes incorporating activated felbinac have been synthesized. nih.gov In this work, felbinac was first converted to an active N-hydroxysuccinimide (NHS) ester, which was then coordinated to a platinum center. nih.gov Such research explores the potential of combining the properties of a known drug with those of a metal, like platinum, which is a cornerstone of some anticancer therapies.

Furthermore, simple modifications like the synthesis of felbinac esters have also been explored. These derivatives can alter the compound's properties and have been synthesized using systems like the PEPPSI palladium N-heterocyclic carbene catalyst. researchgate.net These various chemical modification techniques demonstrate the versatility of the felbinac structure as a platform for developing new chemical entities with tailored properties for specific research and pharmaceutical development goals. patsnap.com

Molecular and Cellular Mechanistic Investigations of Felbinac Trometamol

Detailed Analysis of Cyclooxygenase (COX) Isoform Interaction

The anti-inflammatory effects of Felbinac are primarily attributed to its ability to block the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These isoforms, while catalyzing the same reaction, have distinct physiological and pathological roles. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, upregulated at sites of inflammation. colorado.edu

Kinetic and Molecular Docking Studies of COX-1 and COX-2 Inhibition

Kinetic studies are crucial for quantifying the inhibitory potency of a drug against its target enzymes. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. For Felbinac, in vitro assays using isolated enzymes have determined its inhibitory profile against both COX-1 and COX-2.

Based on available data, Felbinac demonstrates inhibitory activity against both COX isoforms. medchemexpress.commedchemexpress.eu This positions it as a non-selective COX inhibitor.

CompoundTargetIC50 Value (nM)
Felbinac COX-1865.68
COX-2976
Ibuprofen (B1674241)COX-113,000
COX-2370,000
Indomethacin (B1671933)COX-118
COX-226
CelecoxibCOX-18,300
COX-215,000

Data sourced from various in vitro assays. medchemexpress.commedchemexpress.eupnas.org Values for comparator drugs are included to provide context on potency and selectivity.

Molecular docking studies provide a theoretical model of how a ligand, such as Felbinac, fits into the active site of its target protein. The active sites of COX-1 and COX-2 are highly similar, but a key difference lies at position 523, which is an isoleucine in COX-1 and a smaller valine in COX-2. mdpi.com This substitution creates a larger, more accessible secondary pocket in COX-2 that selective inhibitors often exploit.

Docking studies with biphenylacetic acid derivatives, the core structure of Felbinac, show that these molecules bind within the COX-2 active site. asianpubs.org The binding is stabilized by interactions such as hydrogen bonds and π-π stacking with key amino acid residues. asianpubs.org Specifically, interactions with Arg-120 and Tyr-355 at the entrance of the enzyme's active channel are considered critical, as they can block the substrate (arachidonic acid) from reaching Tyr-385, a residue essential for the catalytic reaction. dmed.org.ua While detailed docking models specifically for Felbinac are not extensively published, studies on structurally similar compounds like β-hydroxy-β-arylpropanoic acids (which include 4-biphenylacetic acid as a reference structure) confirm binding within the COX-2 catalytic site. nih.govnih.gov

Differential Inhibitory Profiles in Isolated Enzyme and Cell-Based Systems

The inhibitory potency of an NSAID can differ significantly between assays using purified enzymes (isolated systems) and those using whole cells (cell-based systems). nih.gov Isolated enzyme assays provide a direct measure of drug-enzyme interaction, but cell-based assays, such as the human whole blood assay, offer a more physiologically relevant environment. They account for factors like cell membrane permeability, intracellular drug concentration, and plasma protein binding, which can all influence a drug's apparent activity.

Exploration of COX-Independent Pathways and Cellular Targets

Modulation of Intracellular Signaling Cascades

One significant COX-independent mechanism for several NSAIDs, including Felbinac, is the inhibition of caspases. colorado.edunih.gov Caspases are a family of proteases that play critical roles in apoptosis (programmed cell death) and inflammation. nih.gov

Caspase Inhibition: Research has identified that at physiologically relevant concentrations, NSAIDs like Felbinac can act as potent multi-caspase inhibitors. colorado.edu This inhibition is competitive and occurs independently of COX activity. colorado.edunih.gov By impeding caspase catalysis, Felbinac can reduce both cell death and the maturation of pro-inflammatory cytokines that are processed by inflammatory caspases (e.g., caspase-1). colorado.edu

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2. nih.govnih.gov Some NSAIDs are known to inhibit the activation of NF-κB. nih.govmedchemexpress.com While direct studies on Felbinac's effect on NF-κB are limited, its ability to inhibit downstream inflammatory events suggests a potential modulatory role in this critical pathway.

Influence on Inflammatory Mediator Production (Non-Prostaglandin)

The inhibition of caspases by Felbinac directly impacts the production of key non-prostaglandin inflammatory mediators. Inflammatory caspases, such as caspase-1, are responsible for processing pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. nih.gov IL-1β is a potent pyrogen and pro-inflammatory cytokine that, along with TNF-α, can create a positive feedback loop to amplify and sustain inflammatory responses by further activating the NF-κB pathway. nih.govresearchgate.net By inhibiting caspase activity, Felbinac can therefore reduce the generation of mature IL-1β, representing a COX-independent anti-inflammatory effect. colorado.edu

Identification of Novel Binding Sites and Molecular Interactions

Research has uncovered that the active moiety of Felbinac, 4-biphenylacetic acid (BPAA), can interact with molecular targets other than COX enzymes.

GABA-A Receptors: Studies have shown that BPAA itself has little effect on the GABA-A receptor. However, it can significantly enhance the inhibitory effect of certain fluoroquinolone antibiotics on this receptor. uiowa.eduresearchgate.netphysiology.org This synergistic interaction suggests an allosteric modulation or a complex interaction at the receptor site, leading to a functional blockade of the GABA-A receptor-chloride channel. uiowa.eduphysiology.orgnih.gov This represents a novel molecular interaction that is entirely separate from the prostaglandin (B15479496) synthesis pathway.

Caspase Catalytic Site: As mentioned, the ability of Felbinac to act as a competitive inhibitor of caspases indicates a direct binding interaction within the catalytic site of these enzymes. colorado.edu This identifies a class of proteases as a novel set of targets for this NSAID. colorado.edunih.gov

Cellular Uptake and Intracellular Distribution in Research Models

The entry of pharmacologically active agents into cells and their subsequent distribution within subcellular compartments are critical determinants of their mechanism of action. For Felbinac, a non-steroidal anti-inflammatory drug (NSAID), understanding these processes at a cellular level provides insight into its therapeutic effects. While studies focusing specifically on the trometamol salt are limited, research on felbinac and other related NSAIDs in various models helps to elucidate the likely pathways.

The cellular uptake of small molecule drugs like felbinac is generally governed by fundamental transport mechanisms across the plasma membrane, including passive diffusion and carrier-mediated transport. byjus.compressbooks.pub As a lipophilic molecule, felbinac can be expected to traverse the lipid bilayer of the cell membrane via passive diffusion, driven by its concentration gradient. However, evidence from related compounds suggests that more complex, protein-mediated transport systems are also likely involved.

Research on the transport of several NSAIDs, including ibuprofen and diclofenac (B195802), across an in vitro oral mucosa model using the TR146 human cell line, has shown that their permeability is influenced by transporter proteins. nih.gov In this model, the transport of the tested NSAIDs was significantly increased in the presence of inhibitors like probenecid, indicating that efflux transporters, which actively pump substances out of the cell, play a role in modulating their intracellular concentration. nih.gov This suggests that the net cellular accumulation of drugs like felbinac may be a balance between passive influx and active, transporter-mediated efflux.

Furthermore, studies utilizing nanoparticle formulations of felbinac provide hypotheses regarding its uptake in skin cells. Research on felbinac solid nanoparticles applied to rat skin suggests that the nanoparticles are taken up into the cells of the viable epidermis through an energy-dependent process, likely endocytosis. nih.gov Endocytosis is a process where the cell engulfs substances by enclosing them in a vesicle, a mechanism often used for larger molecules or particles. wilhelm-lab.com

Once inside the cell, the distribution of NSAIDs is not necessarily uniform. Investigations into the subcellular effects of other NSAIDs, such as indomethacin, ibuprofen, and phenylbutazone, in cultured young adult mouse colon (YAMC) cells have revealed specific interactions with organelles. researchgate.netresearchgate.net In these studies, treatment with NSAIDs led to an altered subcellular distribution of lysosomes, causing them to cluster in the perinuclear region. researchgate.net This indicates that NSAIDs can accumulate in or affect the function and localization of specific subcellular compartments. While this research did not include felbinac directly, it provides a plausible model for its intracellular behavior.

The following table summarizes key findings from relevant research models that shed light on the potential cellular uptake and distribution mechanisms for felbinac.

Interactive Data Table: Cellular Transport and Distribution Studies of NSAIDs in Research Models

Compound(s) Studied Research Model Key Findings Implication for Felbinac Citation(s)
Ibuprofen, Piroxicam, Diclofenac, CelecoxibTR146 human buccal carcinoma cell line (in vitro oral mucosa model)Transport across the cell layer was increased by inhibitors of efflux transporter proteins (verapamil and probenecid).Suggests that felbinac's cellular concentration is likely modulated by active transport proteins, not just passive diffusion. nih.gov
Indomethacin, Phenylbutazone, IbuprofenYoung Adult Mouse Colon (YAMC) intestinal epithelial cells (in vitro)NSAID treatment resulted in the clustering of lysosomes in the perinuclear region of the cells.Indicates that once inside a cell, felbinac may localize to or interfere with specific organelles like lysosomes. researchgate.netresearchgate.net
FelbinacRat skin (ex vivo / in vivo)Solid nanoparticles of felbinac were hypothesized to be taken up by cells in the viable epidermis via energy-dependent endocytosis.Points to endocytosis as a potential mechanism for cellular entry, particularly for specific formulations of the drug. nih.gov

Preclinical Pharmacodynamic and Pharmacokinetic Research in Non Human Biological Systems

In Vitro Pharmacodynamic Assessment in Cellular and Tissue Models

In vitro studies provide a controlled environment to investigate the direct effects of a compound on cellular and subcellular components, elucidating its mechanism of action at a molecular level.

The primary mechanism of action for felbinac, the active component of felbinac trometamol, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins (B1171923), which mediate pain, inflammation, and fever. patsnap.compatsnap.com

Enzyme activity assays are utilized to quantify the inhibitory effect of felbinac on COX isoforms. abyntek.com Felbinac has been shown to inhibit both COX-1 and COX-2. patsnap.commedchemexpress.com Specific inhibitory concentrations (IC50) have been determined, with values of 865.68 nM for COX-1 and 976 nM for COX-2. medchemexpress.com This non-selective inhibition of both COX enzymes is a characteristic feature of many traditional NSAIDs. sci-hub.se The inhibition of prostaglandin (B15479496) synthesis is a direct consequence of this enzymatic blockade. patsnap.comhpra.ie

Receptor binding assays, while less central to the primary mechanism of NSAIDs, can be employed to investigate any potential off-target effects or secondary mechanisms of action. nih.govcorning.com These assays measure the affinity of a compound for various receptors, providing a broader understanding of its pharmacological profile.

Assay TypeTargetFinding
Enzyme Inhibition AssayCyclooxygenase-1 (COX-1)Felbinac exhibits inhibitory activity against COX-1 with an IC50 of 865.68 nM. medchemexpress.com
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)Felbinac demonstrates inhibition of COX-2 with an IC50 of 976 nM. medchemexpress.com

Cell-based functional assays bridge the gap between molecular interactions and cellular responses, providing insights into the physiological consequences of drug action. spandidos-publications.com For this compound, these assays are crucial for confirming that its COX-inhibitory activity translates into a functional anti-inflammatory effect at the cellular level. sci-hub.sehpra.ie

In these assays, various cell types, such as macrophages or other immune cells, are stimulated to induce an inflammatory response, characterized by the release of pro-inflammatory mediators like prostaglandins. sci-hub.se The ability of felbinac to suppress the production of these mediators is then quantified. sci-hub.se For instance, studies have demonstrated that felbinac reduces the synthesis of prostaglandins in cellular models, corroborating the findings from enzyme activity assays. patsnap.com

Furthermore, in vitro studies using a human liver cell line have been conducted to investigate the potential for drug-induced liver injury. spandidos-publications.com In these studies, binaprofen (referred to as this compound in some publications) was shown to have an IC50 of 5.3 mM in cultured liver cells. spandidos-publications.com

Enzyme Activity Assays and Receptor Binding Studies

In Vivo Pharmacodynamic Research in Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological and pharmacological effects of a drug candidate in a whole organism.

A variety of animal models are employed in the preclinical evaluation of NSAIDs like this compound to investigate their anti-inflammatory and analgesic properties. researchgate.netmedchemexpress.commdpi.comresearchgate.netdntb.gov.ua Commonly used models include rats and rabbits. researchgate.netcolab.ws For instance, the carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity. acs.org

Zebrafish have also been explored as a model for studying the percutaneous absorption of felbinac. mdpi.comnih.gov These studies have shown that felbinac can be absorbed through zebrafish skin, with blood concentrations peaking at 2 hours and disappearing by 7 hours post-administration. mdpi.comnih.gov A dose-response relationship for felbinac blood concentration was also observed in this model. mdpi.comnih.gov Additionally, a zebrafish model has been used to investigate potential drug-induced liver injury, where binaprofen (this compound) was found to have a lethal concentration 50 (LC50) of 1.2 mM. spandidos-publications.com

The selection of an animal model is guided by its ability to mimic specific aspects of human inflammatory conditions, allowing for the evaluation of the drug's efficacy and mechanism of action in a relevant biological context.

Biomarkers are measurable indicators of a biological state or condition and are critical in preclinical studies to objectively assess a drug's pharmacodynamic effects. mdbneuro.comaapsnewsmagazine.org In the context of this compound, these can include both markers of efficacy and safety.

Efficacy biomarkers often involve the measurement of inflammatory mediators, such as prostaglandins, in tissues or bodily fluids of treated animals. medchemexpress.com A reduction in these biomarkers following drug administration provides evidence of target engagement and anti-inflammatory activity. medchemexpress.com Functional endpoints, such as a reduction in paw swelling in the rat paw edema model, provide a direct measure of the drug's therapeutic effect. acs.org

Safety biomarkers are also monitored to assess potential adverse effects. For example, in studies investigating drug-induced liver injury in zebrafish, biomarkers such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are measured. spandidos-publications.com Research on binaprofen (this compound) identified ASAL and TBA as potentially more sensitive biomarkers for predicting liver injury in this model system. spandidos-publications.com

Selection and Validation of Relevant Animal Models for Mechanistic Research

Pharmacokinetic Investigations in Non-Human Species

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.govmedchemexpress.commdpi.comresearchgate.netdntb.gov.uanih.gov Preclinical pharmacokinetic studies in various animal species are crucial for predicting the drug's behavior in humans. abyntek.comnih.govmedchemexpress.com

Studies in Sprague-Dawley rats have been conducted to evaluate the pharmacokinetics of felbinac following intravenous administration of this compound. nih.govresearchgate.net After intravenous administration, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of felbinac increased linearly with the dose. nih.govresearchgate.net Felbinac was found to be highly bound to plasma proteins (approximately 95%). nih.govresearchgate.net

The metabolism of felbinac is extensive, with only small amounts of the unchanged drug being excreted in urine, feces, and bile. nih.govresearchgate.net The primary metabolite identified in rats is 4'-hydroxyfelbinac, which is found in urine, feces, and bile along with its glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The majority of the administered dose is excreted in the urine, primarily as 4'-hydroxyfelbinac. nih.govresearchgate.net

The percutaneous absorption of felbinac has been investigated in both zebrafish and rabbits. mdpi.comcolab.ws In zebrafish, transdermal administration resulted in rapid penetration through the skin and into the circulation in a dose-dependent manner. mdpi.com In rabbits, a transdermal patch formulation of felbinac was evaluated, and the in vitro skin permeation results showed a good correlation with the in vivo absorption data. colab.wsnih.gov

SpeciesRoute of AdministrationKey Pharmacokinetic Findings
Sprague-Dawley RatIntravenousCmax and AUC increase linearly with dose. nih.govresearchgate.net High plasma protein binding (~95%). nih.govresearchgate.net Extensively metabolized to 4'-hydroxyfelbinac. nih.govresearchgate.net Primarily excreted in urine. nih.govresearchgate.net
ZebrafishTransdermalRapid absorption through the skin. mdpi.comnih.gov Peak blood concentration at 2 hours. mdpi.comnih.gov Dose-dependent absorption. mdpi.comnih.gov
RabbitTransdermalGood correlation between in vitro skin permeation and in vivo absorption. colab.wsnih.gov

Absorption and Distribution Profiles in Animal Models

Preclinical research using animal models, specifically Sprague-Dawley rats, has been instrumental in characterizing the pharmacokinetic profile of felbinac following the intravenous administration of this compound. researchgate.netnih.govtandfonline.com Studies show that after intravenous delivery, the resulting plasma concentrations of felbinac demonstrate a linear relationship with the administered dose. nih.govtandfonline.com

In one key study, Sprague-Dawley rats were given this compound intravenously at doses of 3.36, 8.40, and 21.0 mg/kg. researchgate.netnih.gov The resulting maximum plasma concentration (C₀) and the area under the plasma concentration-time curve (AUC) increased in a manner directly proportional to the dose. researchgate.netnih.govtandfonline.com This dose-proportional exposure suggests predictable and linear pharmacokinetics within this dosage range in the rat model.

Animal ModelAdministration RouteKey FindingSource
Sprague-Dawley RatIntravenous (IV)Maximum plasma concentration (C₀) and AUC increased linearly with dose. nih.govtandfonline.com

Metabolism and Metabolite Identification in Animal Systems

Research in animal systems reveals that felbinac undergoes extensive metabolism. researchgate.netnih.govtandfonline.com Following intravenous administration of this compound to Sprague-Dawley rats, the parent compound is significantly biotransformed, with only very small quantities of unchanged felbinac being excreted. tandfonline.com

The primary metabolic pathway identified in rats is oxidation. nih.gov The principal metabolite formed is 4'-Hydroxyfelbinac, which has been identified in urine, feces, and bile. researchgate.netnih.govtandfonline.com In addition to this major metabolite, further biotransformation occurs through conjugation pathways. researchgate.netnih.gov Other identified metabolites include felbinac glucuronide, 4'-hydroxyfelbinac glucuronide, and 4'-hydroxyfelbinac sulfate. researchgate.netnih.govtandfonline.com These findings indicate that both Phase I (oxidation) and Phase II (conjugation) metabolic processes are crucial in the disposition of felbinac in rats. researchgate.netnih.gov

Metabolic ProcessMetabolite IdentifiedFound In (Animal Model: Rat)Source
Phase I (Oxidation)4'-HydroxyfelbinacUrine, Feces, Bile researchgate.netnih.govtandfonline.com
Phase II (Conjugation)Felbinac glucuronideUrine, Feces, Bile researchgate.netnih.govtandfonline.com
4'-hydroxyfelbinac glucuronideUrine, Feces, Bile researchgate.netnih.govtandfonline.com
4'-hydroxyfelbinac sulfateUrine, Feces, Bile researchgate.netnih.govtandfonline.com

Excretion Pathways and Kinetics in Preclinical Research

Excretion studies in preclinical models show that felbinac and its metabolites are eliminated through multiple pathways. researchgate.nettandfonline.com In Sprague-Dawley rats, the majority of an intravenously administered dose of this compound is excreted via the urine, accounting for 63.6% of the total dose. researchgate.netnih.govtandfonline.com The primary substance excreted in urine is the major metabolite, 4'-hydroxyfelbinac. researchgate.netnih.govtandfonline.com

Excretion of the unchanged parent drug, felbinac, is minimal. tandfonline.com The amounts of unchanged felbinac excreted over a 60-hour period in rats were found to be 0.318% in urine, 0.530% in feces, and 0.465% in bile. researchgate.netnih.govtandfonline.com The total recovery of the drug and its metabolites from both urine and feces together accounted for approximately 72% of the administered dose. researchgate.netnih.govtandfonline.com A more detailed breakdown of excretion shows that over 60 hours, the total conjugated metabolites accounted for 17.5% of the dose in urine, 2.8% in feces, and 14.1% in bile. tandfonline.com

Excretion Route (Rat Model)SubstancePercentage of Administered Dose (%)Source
UrineTotal (Metabolites + Parent Drug)63.6 researchgate.netnih.govtandfonline.com
Unchanged Felbinac0.318 researchgate.netnih.govtandfonline.com
FecesUnchanged Felbinac0.530 researchgate.netnih.govtandfonline.com
BileUnchanged Felbinac0.465 researchgate.netnih.govtandfonline.com
Urine + FecesTotal Drug Recovery~72 researchgate.netnih.govtandfonline.com

Protein Binding Characteristics in Preclinical Plasma

In vitro studies using fresh plasma from preclinical animal models have established that felbinac is a highly protein-bound compound. researchgate.netnih.govtandfonline.com Research conducted with plasma from Sprague-Dawley rats showed that felbinac has a plasma protein binding (PPB) of approximately 95%. researchgate.netnih.govtandfonline.com

The binding affinity was assessed at various plasma concentrations of this compound (3, 15, and 75 μg/ml) using the equilibrium dialysis method. tandfonline.comresearchgate.net The results indicated that the extent of protein binding is independent of the drug concentration within this range. tandfonline.com Specifically, the binding was determined to be 95.1% (± 1.12) at 3 μg/ml, 97.1% (± 0.73) at 15 μg/ml, and 93.3% (± 0.99) at 75 μg/ml. tandfonline.com From these findings, the mean fraction of unbound drug (fu) in rat plasma was calculated to be 0.048, signifying that less than 5% of the drug is free in the plasma to exert its pharmacological effects. tandfonline.com

Animal ModelFelbinac Concentration in Plasma (μg/ml)Plasma Protein Binding (%)Source
Sprague-Dawley Rat395.1 ± 1.12 tandfonline.com
1597.1 ± 0.73 tandfonline.com
7593.3 ± 0.99 tandfonline.com

Advanced Analytical and Bioanalytical Methodologies for Felbinac Trometamol Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For Felbinac trometamol research, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and quantification of Felbinac in various formulations and biological matrices. researchgate.net Research studies have established HPLC methods for the analysis of Felbinac, often employing a C18 column and a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is typically achieved using a PDA (Photodiode Array) detector, which allows for the monitoring of absorbance at multiple wavelengths. medkoo.com

For instance, a study focused on the development of a novel Felbinac cataplasm utilized an HPLC method to determine the drug's release profile. researchgate.net Another research effort developed and validated an HPLC method with PDA detection for the simultaneous quantification of Felbinac and other compounds in rat plasma, demonstrating the versatility of the technique. medkoo.com The development of these methods often involves optimizing various parameters, including the mobile phase composition, flow rate, and column type, to achieve the desired separation and sensitivity.

Table 1: Examples of HPLC Methods in Felbinac Research

Parameter Method 1 nih.gov Method 2 medkoo.com
Analyte(s) Felbinac Felbinac, Ulifloxacin, Fenbufen
Matrix - Rat Plasma
Column Venusil MP C18 (100mm x 4.6mm, 5µm) -
Mobile Phase Acetonitrile:5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v) -
Flow Rate 1.2 ml/min -
Detection - PDA

| Sample Preparation | Liquid-liquid extraction | Solid-phase extraction (SPE) |

For the highly sensitive and selective analysis of Felbinac and its metabolites in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. medcraveonline.com This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, providing excellent specificity and low limits of quantification. medcraveonline.comanapharmbioanalytics.com

Several validated LC-MS/MS methods have been developed for the determination of Felbinac in plasma, urine, bile, feces, and tissue samples. nih.govnih.gov These methods are crucial for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of the drug after administration of this compound. nih.govnih.gov

A typical LC-MS/MS method for Felbinac analysis involves sample preparation, often by liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a C18 column. nih.govresearcher.life Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov For example, a study reported the transitions of Felbinac at m/z 211.1→167.0. nih.gov

Research has shown that oxidation is a primary metabolic pathway for Felbinac in humans, leading to the formation of metabolites like 4'-hydroxyfelbinac. nih.gov LC-MS/MS methods have been successfully applied to simultaneously quantify Felbinac and its major metabolites in human plasma and urine. nih.gov These studies provide valuable insights into the metabolic fate of the drug.

Table 2: Key Parameters of a Validated LC-MS/MS Method for Felbinac in Rat Biological Matrices nih.gov

Parameter Details
Analytes Felbinac and internal standard (probenecid)
Biological Matrices Plasma, bile, urine, feces, tissue
Sample Preparation Liquid-liquid extraction with ethyl ether-dichloromethane (60:40, v/v)
Chromatography Venusil MP C18 column (100mm x 4.6mm i.d., 5µm)
Mobile Phase Acetonitrile-5mM ammonium acetate containing 0.1% formic acid (pH 3.0) (80:20, v/v)
Flow Rate 1.2 ml/min
Detection Electrospray negative ionization mass spectrometry
Monitoring Mode Multiple-reaction monitoring (MRM)
Linear Range 5-5000 ng/ml

| Lower Limit of Quantitation (LLOQ) | 5 ng/ml |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for elucidating the structural features of this compound and for its quantification in various research applications.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. mdpi.comwjbphs.com In the context of Felbinac research, UV-spectrophotometry has been employed to develop and validate methods for the estimation of Felbinac in pharmaceutical formulations. africanjournalofbiomedicalresearch.com

A study aimed at developing a UV-spectrophotometric method for Felbinac estimation determined the maximum absorbance wavelength (λmax) to be 254 nm in a mixture of methanol (B129727) and distilled water. africanjournalofbiomedicalresearch.com The method demonstrated good linearity over a concentration range of 2-10 µg/mL with a high correlation coefficient (r² = 0.999), indicating a direct relationship between concentration and absorbance. africanjournalofbiomedicalresearch.com Such methods are valuable for routine quality control analysis of Felbinac in marketed formulations and in the characterization of novel drug delivery systems like cubosomal nanoformulations. africanjournalofbiomedicalresearch.com

Table 3: Validation Parameters of a UV-Spectrophotometric Method for Felbinac africanjournalofbiomedicalresearch.com

Parameter Result
λmax 254 nm
Solvent Methanol and Distilled Water (1:1)
Linearity Range 2-10 µg/mL

| Correlation Coefficient (r²) | 0.999 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of molecules. rssl.comthermofisher.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy is used to identify the functional groups present. thermofisher.comnih.gov

In the context of this compound research, these techniques are essential for confirming the chemical structure of the compound and its derivatives. researchgate.net For instance, in the synthesis and characterization of related compounds, ¹H NMR and ¹³C NMR spectra are used to verify the expected molecular structure by analyzing chemical shifts and coupling patterns. researchgate.net IR spectroscopy complements this by confirming the presence of key functional groups, such as the carboxylic acid and aromatic rings in Felbinac. usda.gov While specific detailed spectral data for this compound from the provided search results is limited, the general application of these techniques is standard practice in the structural characterization of organic compounds. nih.govusda.gov

UV-Spectrophotometry in Research Applications

Method Validation and Quality Control in Research Settings

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. turkjps.org For research involving this compound, it is essential to validate analytical methods to ensure the reliability, accuracy, and precision of the data generated. medkoo.comresearchgate.net

Validation of analytical methods, such as HPLC and LC-MS/MS, typically involves assessing several key parameters in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). turkjps.org These parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. africanjournalofbiomedicalresearch.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govafricanjournalofbiomedicalresearch.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at different levels, including intraday and interday precision. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery of a known amount of analyte. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. africanjournalofbiomedicalresearch.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. africanjournalofbiomedicalresearch.com

For example, a validated LC-MS/MS assay for Felbinac reported intra- and inter-day precisions of ≤7.3% and ≤6.4%, respectively, and an accuracy in the range of -2.1% to 7.4%. nih.gov Similarly, a validated UV-spectrophotometric method for Felbinac demonstrated good precision, with results for interday and intraday studies falling within acceptable limits. africanjournalofbiomedicalresearch.com The successful validation of these methods ensures that they are reliable for their application in pharmacokinetic studies, quality control of pharmaceutical products, and other research settings. medkoo.comusda.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
Felbinac
This compound
Trometamol
4'-hydroxyfelbinac
Ulifloxacin
Fenbufen
Probenecid
Acetonitrile
Methanol
Formic acid
Ethyl ether
Dichloromethane

Emerging Research Trajectories and Future Directions for Felbinac Trometamol

Exploration of Novel Biological Activities Beyond Inflammation in Research Models

While Felbinac's mechanism is primarily linked to inhibiting inflammation via cyclooxygenase (COX) enzymes, recent research has begun to probe its effects in other biological contexts. patsnap.compatsnap.com One notable area of investigation is in virology. A 2017 study demonstrated that Felbinac, the active component of Felbinac Trometamol, can inhibit the activity of the Chikungunya Virus (CHIKV) in Vero cell models. medchemexpress.com The research reported a half-maximal inhibitory concentration (IC50) of 0.238 μM, suggesting a potential antiviral application that warrants further preclinical exploration. medchemexpress.com

Another area of emerging interest is oncology, specifically in the context of pain management. This compound injection has been investigated for its utility in managing various cancer pains, alongside post-operative and trauma-related pain. patsnap.com Furthermore, the broader class of non-steroidal anti-inflammatory drugs (NSAIDs) is being explored for its potential in combination cancer therapy. For instance, research on dexketoprofen (B22426) trometamol, another NSAID, suggests that its use with anticancer drugs may help minimize tumor size. scielo.br These findings open a potential research path for this compound in combination studies for cancer treatment.

Preclinical toxicology studies have also inadvertently shed light on other biological activities. For example, a study investigating drug-induced liver injury using a compound referred to as binaprofen (identified in previous studies as this compound) examined its effects on zebrafish and human liver cell lines. spandidos-publications.com This research provides insights into the compound's interaction with hepatic metabolic pathways, specifically the mitochondrial pathway, which is a biological activity distinct from its therapeutic anti-inflammatory action. spandidos-publications.comresearchgate.net

Development and Evaluation of Advanced Drug Delivery Systems for Research Applications

A significant focus of current research is on enhancing the delivery of Felbinac to target tissues, primarily through advanced transdermal systems. These studies aim to improve permeation, increase local concentration, and enhance therapeutic efficacy for research applications.

One of the most promising strategies involves the use of nanocarriers. Researchers have successfully developed and evaluated cubosome nanoformulations of Felbinac, which are advanced lipid-based nanoparticles. africanjournalofbiomedicalresearch.com A study reported preparing a cubosome formulation with a particle size of 298.8 nm and an entrapment efficiency of 81.02%. africanjournalofbiomedicalresearch.com Another approach utilizes transferosomes, which are ultra-deformable vesicles, to create transferosomal patches of Felbinac designed to significantly enhance skin permeation. nano-ntp.com

Other research has focused on optimizing patch formulations through chemical modifications. A key strategy has been the formation of an ion-pair complex between Felbinac (FEL) and an organic amine, such as triethylamine (B128534) (TEA), combined with a chemical enhancer like Azone. colab.wsnih.gov This approach was shown to create a novel patch with significantly higher skin permeation and bioavailability compared to a commercial reference product (SETOUCH®). colab.wsnih.gov Similarly, researchers have developed novel cataplasms (a type of hydrogel patch) containing propylene (B89431) glycol as a permeation enhancer. researchgate.net In one study, the optimized cataplasm achieved a 12-hour cumulative permeation amount of 189.03 µg/cm², which was double that of the reference cataplasm. researchgate.net

Table 1: Comparative In Vitro and In Vivo Performance of a Novel Felbinac Patch
ParameterOptimized FEL-TEA Patch with 10% AzoneCommercial Reference Patch (SETOUCH®)Reference
In Vitro Flux (J) 18.29 ± 2.59 μg/cm²/h9.18 ± 1.26 μg/cm²/h colab.wsnih.gov
In Vivo Cmax (Rabbit Model) 2.23 ± 0.49 μg/mLNot Reported (Comparison focused on AUC) nih.gov
In Vivo AUC₀₋t (Rabbit Model) 15.94 ± 3.58 h·μg/mL7.31 ± 1.16 h·μg/mL colab.wsnih.gov

Integration with -omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

The integration of -omics technologies is poised to revolutionize the understanding of this compound's pharmacokinetics and pharmacodynamics. Metabolomics, in particular, has already been applied successfully. A key study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to perform a detailed qualitative and quantitative analysis of Felbinac and its metabolites in human plasma and urine following intravenous administration of this compound. nih.gov This research identified that oxidation is the primary phase-I metabolic pathway and that conjugation with sulfate (B86663) and glucuronide groups results in at least seven phase-II metabolites. nih.gov The study quantified Felbinac and its major metabolite, 4'-hydroxyfelbinac, providing crucial pharmacokinetic data. nih.gov

While specific proteomic studies on this compound are not yet prominent in the literature, research on other NSAIDs provides a clear blueprint for future investigations. For example, proteomic analyses have been used to identify protein expression changes in primary cardiomyocytes treated with various NSAIDs, revealing that drugs with higher toxicity altered the expression of stress-related proteins and the filament scaffolding protein Septin-8. nih.gov Another study used proteomics to investigate the effects of NSAIDs on skeletal muscle regeneration, identifying 277 proteins that were significantly regulated by NSAID treatment, with a notable impact on pathways related to cell death and survival. plos.org These methodologies could be applied to this compound to create a comprehensive map of its protein-level interactions, identify novel therapeutic targets, and uncover biomarkers for efficacy or toxicity.

Comparative Preclinical Research with Other NSAIDs and Emerging Analgesics

Comparative preclinical studies are essential for contextualizing the efficacy of this compound relative to other anti-inflammatory agents. Several studies have compared Felbinac patches and gels against other topical NSAIDs in animal models.

One study in a rat model directly compared the anti-inflammatory and analgesic effects of a 1% diclofenac (B195802) sodium patch with 3.5% and 0.5% Felbinac patches and a 3.75% indomethacin (B1671933) patch. nih.gov The results indicated that the 1% diclofenac patch exerted its effects more promptly and persistently. nih.gov For example, at 5 hours post-inflammation induction, the diclofenac patch showed a significantly greater reduction in edema compared to control animals. nih.gov Another preclinical study found that a 0.5% Felbinac patch demonstrated equipotent anti-inflammatory activity to ketoprofen (B1673614), flurbiprofen (B1673479), and indomethacin patches in a carrageenan-induced edema model. researchgate.net However, in a silver nitrate-induced arthritis pain model, the 0.5% Felbinac patch showed an analgesic effect equipotent to the flurbiprofen patch, while the ketoprofen and indomethacin patches were not effective. researchgate.net

Table 2: Comparative Anti-Inflammatory Effect of NSAID Patches on Carrageenan-Induced Paw Edema in Rats
Treatment GroupEdema Suppression Rate Range (%)Analgesic Effect (Pain Threshold)Reference
1% Diclofenac Patch 12.1 – 33.2%Significantly higher than control at 3 and 5 hrs nih.gov
3.5% Felbinac Patch Lower than Diclofenac groupNot significantly different from control nih.gov
0.5% Felbinac Patch Lower than Diclofenac groupNot significantly different from control nih.gov
3.75% Indomethacin Patch Lower than Diclofenac groupNot significantly different from control nih.gov

Unexplored Mechanistic Insights and Target Validation Studies

The primary mechanism of action for Felbinac is the well-established inhibition of COX-1 and COX-2 enzymes, which reduces the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. patsnap.commedchemexpress.com However, ongoing research suggests the potential for mechanisms beyond COX inhibition.

Toxicological studies are also providing mechanistic insights. Research on binaprofen (this compound) has implicated the mitochondrial pathway in its mechanism of liver injury, suggesting an off-target interaction that is important for understanding the compound's complete biological profile. spandidos-publications.comresearchgate.net

Furthermore, research into chemical derivatives of Felbinac is being used to probe its interaction with its primary targets. Scientists have synthesized and conducted molecular docking studies of novel oxadiazole, thiadiazole, and triazole analogues of Felbinac with COX-1 and COX-2 enzymes. researchgate.net This type of research helps to validate and refine the understanding of how the core structure of Felbinac binds to these enzymes and can lead to the design of molecules with improved selectivity or potency.

Potential for Research Tool Development and Probe Applications

The chemical structure of Felbinac serves as a valuable scaffold for the development of new chemical entities, making it a useful tool in medicinal chemistry research. Scientists have used Felbinac as a starting compound to synthesize novel series of five-membered heterocyclic derivatives, such as those containing a 1,2,4-triazole (B32235) nucleus. researchgate.netdergipark.org.tr These new molecules are then studied for their own biological activities, using the known anti-inflammatory profile of Felbinac as a benchmark. This demonstrates Felbinac's role as a parent compound for generating libraries of new potential therapeutic agents. dergipark.org.tr

Beyond its use as a chemical scaffold, Felbinac has the potential to be used as a research probe to study biological processes. As a well-characterized NSAID, it can be used as a standard agent to induce specific cellular responses, such as COX inhibition or mild cellular stress. For example, new sensor technologies designed to detect proteome aggregation caused by NSAID overdose could use Felbinac as a tool to validate their sensitivity and specificity. acs.org In this context, Felbinac is not the subject of the investigation but rather the instrument used to perturb a biological system in a predictable way, enabling the study of the downstream consequences or the validation of new analytical technologies.

Q & A

Q. What validated analytical methods are recommended for quantifying Felbinac Trometamol in preclinical pharmacokinetic studies?

A validated LC-MS/MS method is widely used for quantification. The protocol involves liquid-liquid extraction with ethyl ether-dichloromethane (60:40, v/v), separation on a Venusil® MP C18 column (100 mm × 4.6 mm, 5 µm), and detection via electrospray ionization in negative mode. The method achieves a linear range of 5–5000 ng/mL with precision (RSD ≤7.3%) and accuracy (RE ≤7.4%) across biological matrices like plasma, bile, and tissues .

Q. How are preclinical safety assessments for this compound conducted to evaluate hepatotoxicity risks?

Zebrafish models and rodent studies are employed to assess mitochondrial pathway-mediated liver injury. Key biomarkers include ALT/AST levels, oxidative stress markers (e.g., MDA, SOD), and histopathological analysis. These studies highlight dose-dependent hepatotoxicity, necessitating careful dose optimization in clinical trials .

Q. What are the key considerations in designing Phase III clinical trials for this compound in pain management?

Trials should use randomized, double-blind, placebo-controlled designs with endpoints like pain intensity reduction (VAS scores) and adverse event monitoring. Patient stratification by pain etiology (e.g., neuropathic vs. inflammatory) is critical. Recent trials in China emphasize adaptive dosing regimens to balance efficacy and hepatotoxicity risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro COX inhibition data and in vivo anti-inflammatory efficacy for this compound?

Discrepancies often arise from prodrug conversion kinetics. Methodologically, parallel in vitro (COX-1/2 enzyme assays) and in vivo (rat inflammation models) studies should be conducted. Use LC-MS/MS to correlate this compound’s plasma concentration with active metabolite (Felbinac) levels and COX inhibition rates. Adjust for interspecies metabolic differences .

Q. What experimental models are optimal for studying this compound’s transdermal delivery and formulation stability?

Franz diffusion cells with ex vivo human/rat skin are standard for permeability studies. Formulations like nanoemulsions or transethosomes (e.g., using Labrafil/Cremophor RH 40) enhance solubility. Stability testing under accelerated conditions (40°C/75% RH) for 6 months, with HPLC monitoring of degradation products, is recommended .

Q. How should pharmacokinetic (PK) studies be designed to account for this compound’s prodrug activation and tissue distribution?

Employ compartmental modeling with serial sampling of plasma, urine, and tissues (e.g., liver, kidney). Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Validate with sparse sampling in larger cohorts to reduce animal use .

Q. What strategies mitigate data contradictions in this compound’s efficacy-toxicity profile?

Conduct dose-escalation studies with PK/PD modeling to identify therapeutic windows. For example, in rat models, a 10 mg/kg IV dose achieves analgesia without hepatotoxicity, while doses >25 mg/kg induce liver injury. Cross-validate findings using orthogonal assays (e.g., RNA-seq for toxicity pathways) .

Q. How can drug-drug interaction risks be assessed for this compound in combination therapies?

Use CYP450 inhibition/induction assays (e.g., human liver microsomes) and in vivo interaction studies. For example, co-administering with fentanyl requires evaluating synergistic effects via isobolographic analysis. Monitor metabolite interference using LC-MS/MS with deuterated internal standards .

Q. What methodologies address formulation challenges in this compound’s salt form (trometamol) for parenteral delivery?

Trometamol enhances water solubility but may affect pH stability. Use freeze-drying to improve shelf life, with lyoprotectants like trehalose. Characterize crystallinity via XRD and thermal stability via DSC. Sterile filtration (0.22 µm) and terminal sterilization validation are critical for injectables .

Q. How do researchers validate this compound’s COX-2 selectivity in complex biological matrices?

Apply selective COX-2 inhibitors (e.g., celecoxib) as controls in whole-blood assays. Use siRNA knockdown in macrophage models to isolate COX-2 contributions. Data normalization to housekeeping genes (e.g., GAPDH) and multiplex ELISA for prostaglandin E2 (PGE2) quantification improve specificity .

Methodological Notes

  • Data Interpretation : Always cross-reference in vitro and in vivo findings using pharmacokinetic modeling to account for metabolic activation .
  • Statistical Rigor : Report p-values with exact values (e.g., p=0.032) and avoid "significant" without statistical backing .
  • Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies, using power analysis to minimize sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.